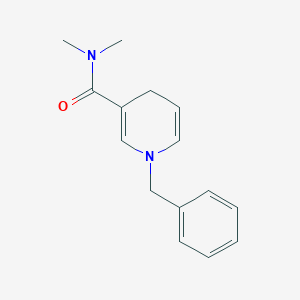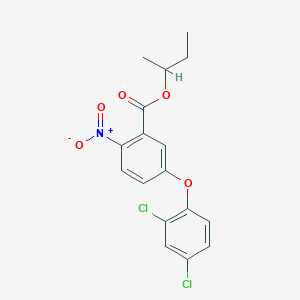![molecular formula C6H9Cl2N3O2 B14613847 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine CAS No. 59761-01-2](/img/structure/B14613847.png)
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of dichloro, nitro, and methyl groups attached to the tetrahydropyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable precursor to introduce the acyl group.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-methyl-1,4,5,6-tetrahydropyrimidine
- 2-Nitro-1-methyl-1,4,5,6-tetrahydropyrimidine
- 2-Methyl-1,4,5,6-tetrahydropyrimidine
Comparison:
- Uniqueness: The presence of both dichloro and nitro groups in 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine makes it more reactive and versatile compared to its analogs.
- Reactivity: The compound exhibits unique reactivity patterns due to the electron-withdrawing effects of the nitro and dichloro groups, which influence its chemical behavior .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
59761-01-2 |
|---|---|
Molekularformel |
C6H9Cl2N3O2 |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
2-[dichloro(nitro)methyl]-1-methyl-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C6H9Cl2N3O2/c1-10-4-2-3-9-5(10)6(7,8)11(12)13/h2-4H2,1H3 |
InChI-Schlüssel |
MHNNMVOSVKCCMU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN=C1C([N+](=O)[O-])(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)


![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)



![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

